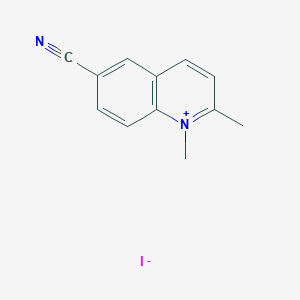
6-Cyano-1,2-dimethylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyano-1,2-dimethylquinolin-1-ium iodide is a chemical compound with the molecular formula C12H11IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) and two methyl groups (-CH3) attached to the quinoline ring, along with an iodide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1,2-dimethylquinolin-1-ium iodide typically involves the quaternization of 6-cyano-1,2-dimethylquinoline with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
6-Cyano-1,2-dimethylquinoline+Methyl iodide→6-Cyano-1,2-dimethylquinolin-1-ium iodide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same quaternization reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-Cyano-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, where the quinoline ring can be oxidized or reduced under specific conditions.
Addition Reactions: The cyano group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 6-cyano-1,2-dimethylquinolin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of oxidized quinoline derivatives.
Reduction: Formation of reduced quinoline derivatives.
科学的研究の応用
6-Cyano-1,2-dimethylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Cyano-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the quinoline ring play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit or activate specific enzymes, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
- 1,2-Dimethylquinolin-1-ium iodide
- 6-Cyanoquinoline
- 1,2-Dimethylquinoline
Uniqueness
6-Cyano-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of both the cyano group and the quaternized nitrogen atom in the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
797039-85-1 |
|---|---|
分子式 |
C12H11IN2 |
分子量 |
310.13 g/mol |
IUPAC名 |
1,2-dimethylquinolin-1-ium-6-carbonitrile;iodide |
InChI |
InChI=1S/C12H11N2.HI/c1-9-3-5-11-7-10(8-13)4-6-12(11)14(9)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChIキー |
XWCKGKIUOBXYFW-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)C#N)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)
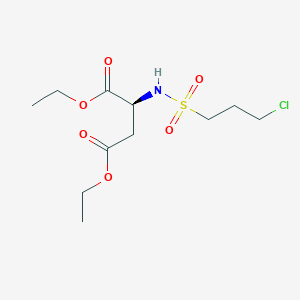
![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
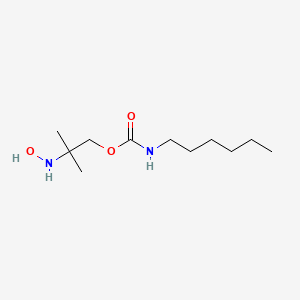
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
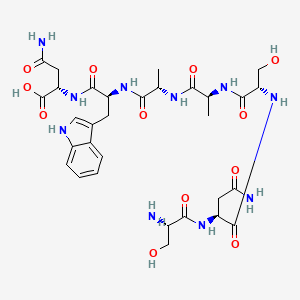
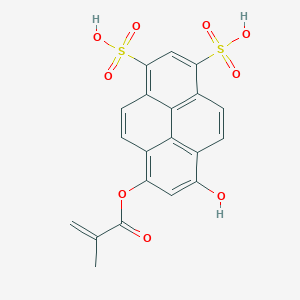

![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
